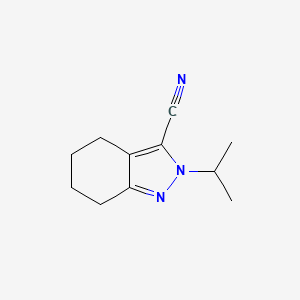

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile

Description

Properties

Molecular Formula |

C11H15N3 |

|---|---|

Molecular Weight |

189.26 g/mol |

IUPAC Name |

2-propan-2-yl-4,5,6,7-tetrahydroindazole-3-carbonitrile |

InChI |

InChI=1S/C11H15N3/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13-14/h8H,3-6H2,1-2H3 |

InChI Key |

PRIXAKXJTGETMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C2CCCCC2=N1)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine Derivatives with Suitable Precursors

The predominant approach involves cyclization of hydrazine derivatives with precursor molecules bearing appropriate functional groups (e.g., keto or aldehyde groups). This method is supported by the synthesis of related indazole derivatives and involves the following steps:

Step 1: Condensation of hydrazines with keto compounds, such as cyclohexanones or cyclohexene derivatives, to form hydrazone intermediates.

Step 2: Cyclization under acidic or basic conditions to form the indazole ring system.

Step 3: Functionalization at the 3-position, often via nucleophilic substitution or addition reactions to introduce the nitrile group.

Reference: The synthesis of tetrahydroindazoles from o-nitrobenzaldehydes or o-nitrobenzyl bromides has been documented, where cyclization occurs via nucleophilic attack and subsequent ring closure (see,).

Reference: Such methodologies are standard in heterocyclic chemistry and are supported by literature on indazole functionalization (see,).

Alkylation at the N-2 Position

The isopropyl group at N-2 can be introduced via N-alkylation of the indazole core:

Method: Treatment of the indazole with isopropyl halides (e.g., isopropyl bromide or iodide) in the presence of a base such as potassium carbonate or sodium hydride, at elevated temperatures.

Reaction Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, under reflux.

Reference: Alkylation of heterocyclic nitrogen atoms is well-established, with specific protocols tailored for indazole derivatives (see,).

Specific Reaction Conditions and Purification Techniques

| Step | Reagents | Solvent | Temperature | Time | Purification Method |

|---|---|---|---|---|---|

| Hydrazine condensation | Hydrazine hydrate, keto precursor | Ethanol or methanol | 80–100°C | 12–24 h | Recrystallization or chromatography |

| Cyclization | Acidic or basic catalyst | Toluene or ethanol | Reflux | 6–12 h | Column chromatography |

| Nitrile introduction | Sodium cyanide, halogenated intermediate | Acetone or DMF | Room temp to reflux | 4–8 h | Extraction, washing, chromatography |

| N-alkylation | Isopropyl halide, base | DMF | Reflux | 12–24 h | Extraction, chromatography |

Supporting Data from Literature

Reference: Describes a two-step synthesis involving initial cyclization of hydrazine derivatives, followed by nitrile introduction via nucleophilic substitution, with purification by column chromatography using petroleum ether/ethyl acetate mixtures.

Reference: Details a route involving condensation of hydrazines with o-nitrobenzaldehyde derivatives, cyclization, and subsequent nitrile installation, emphasizing reaction conditions such as reflux in ethanol and purification via silica gel chromatography.

Reference: Discusses advanced modifications, including bromination and subsequent nucleophilic cyanide substitution, with yields ranging from 35% to 75%, depending on the specific route and conditions.

Notes on Optimization and Yield Enhancement

Reaction Conditions: Elevated temperatures (80–130°C) and inert atmospheres (nitrogen or argon) are critical for high yields and selectivity.

Purification: Recrystallization from ethanol or chromatography using silica gel with suitable eluents (petroleum ether/ethyl acetate) ensures high purity.

Safety: Cyanide reagents require careful handling under fume hoods with appropriate safety protocols.

Summary of the Most Effective Preparation Method

Based on the literature, the most reliable route involves:

Step 1: Condensation of hydrazine hydrate with a cyclohexanone derivative bearing a suitable leaving group at the 3-position.

Step 2: Acid-catalyzed cyclization to form the tetrahydroindazole core.

Step 3: Nucleophilic substitution with sodium cyanide to install the nitrile group at position 3.

Step 4: N-alkylation with isopropyl halides to introduce the isopropyl group at N-2.

This synthetic sequence, supported by detailed reaction conditions and purification steps, provides a high-yield, scalable method for preparing 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile with high purity.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile with analogs from the provided evidence, focusing on structural, synthetic, and functional differences:

Key Insights:

Core Heterocycle Differences :

- Indazole vs. Benzo[b]thiophene : The indazole core (two adjacent nitrogens) offers distinct hydrogen-bonding and electronic profiles compared to the sulfur-containing benzo[b]thiophene, which may influence binding affinity in biological systems .

- Indazole vs. Indole : Indazole’s dual nitrogen atoms enhance dipole interactions and metabolic stability compared to indole, which is prone to oxidative degradation .

Functional Group Impact: Carbonitrile vs. Substituent Effects: The isopropyl group (target compound) vs. cyclopropylmethyl (analog) modulates steric effects and lipophilicity, impacting pharmacokinetic properties.

Physical Properties :

- The benzo[b]thiophene analog’s high melting point (277–278°C) reflects strong crystal packing, possibly due to π-stacking from the phenyl group .

Biological Activity

2-Isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antiprotozoal, antimicrobial, and anticancer activities.

- Molecular Formula : C10H14N2

- Molecular Weight : 174.24 g/mol

- CAS Number : 1368716-58-8

Antiprotozoal Activity

Recent studies have indicated that derivatives of indazole compounds exhibit significant antiprotozoal activity. For instance, a study demonstrated that certain indazole derivatives were more potent than the reference drug metronidazole against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The most active compound was reported to be 12.8 times more effective than metronidazole against G. intestinalis .

| Compound | Activity Against G. intestinalis | Activity Against E. histolytica | Activity Against T. vaginalis |

|---|---|---|---|

| Compound 18 | 12.8 times more active than MTZ | Moderate activity | High activity |

| Compound 23 | Significant activity | High activity | Moderate activity |

Antimicrobial Activity

Indazole derivatives have also shown promising results against various bacterial strains. In vitro studies demonstrated that these compounds exhibit growth inhibition against bacteria such as Escherichia coli and Salmonella enterica. Specific derivatives were noted to have IC50 values comparable to established antibiotics .

Anticancer Activity

The potential anticancer properties of indazole derivatives have been explored in several studies. For example, compounds targeting kinases such as PI3K and mTOR have shown significant antiproliferative effects in cancer cell lines. One derivative was reported to induce apoptosis in neuroblastoma patient-derived xenograft models while enhancing the efficacy of chemotherapeutic agents like cisplatin and doxorubicin .

Case Studies

-

Synthesis and Evaluation of Indazole Derivatives :

A study synthesized a series of indazole derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the indazole ring significantly influenced their potency against protozoa and bacteria . -

Kinase Inhibition Studies :

Another research focused on the synthesis of indazole derivatives as inhibitors of pan-Pim kinases. The most potent compound exhibited IC50 values in the nanomolar range, demonstrating its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the standard synthetic routes for 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclization of cyclohexanone derivatives with hydrazine hydrate. A common method includes condensation of 2-(hydroxymethylene)cyclohexanone-4-carboxylate with substituted hydrazines under reflux in the presence of an acid catalyst (e.g., methanesulfonic acid). Key parameters include:

- Temperature : Reflux conditions (100–120°C) to drive cyclization.

- Catalyst concentration : 5–10 mol% to balance reactivity and side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Yield optimization requires precise stoichiometric control of hydrazine derivatives to avoid over- or under-substitution .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR : and NMR confirm the indazole core and isopropyl substituent. Key signals include:

- 1.2–1.4 ppm (doublet, isopropyl CH).

- 2.5–3.0 ppm (multiplet, tetrahydro ring CH).

- IR : Stretching vibrations at ~2200 cm (C≡N) and 1600 cm (C=N).

- Mass spectrometry : Molecular ion peak [M+H] confirms molecular weight (CHN).

Cross-validation with HPLC purity analysis (>95%) is recommended .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Enzyme inhibition assays : Target kinases (e.g., JAK2, CDK2) due to indazole's known kinase-binding affinity.

- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assay.

- ADME profiling : Microsomal stability and CYP450 inhibition studies to assess metabolic liabilities .

Advanced Research Questions

Q. How can design of experiments (DoE) optimize reaction parameters for large-scale synthesis?

DoE minimizes experimental runs while maximizing data quality. For this compound:

- Factors : Temperature, catalyst loading, solvent ratio, and reaction time.

- Response variables : Yield, purity, and byproduct formation.

A fractional factorial design (e.g., 2-1) identifies interactions between variables. For example, high catalyst loading (10 mol%) with prolonged reaction time (24 h) may improve yield but increase impurities. Response surface methodology (RSM) refines optimal conditions .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

- DFT calculations : Compare activation energies for nitrile group reactions (e.g., hydrolysis to amide vs. nucleophilic addition).

- Docking studies : Predict binding poses in biological targets to prioritize derivatives with enhanced affinity.

- Reaction path sampling : Quantum mechanics/molecular mechanics (QM/MM) models simulate intermediates, guiding experimental prioritization .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

- X-ray crystallography : Provides definitive bond lengths/angles, resolving ambiguities in NMR assignments (e.g., distinguishing tautomers).

- 2D NMR : NOESY or HSQC correlations clarify proton-proton proximities in complex tetrahydro ring conformers.

- Dynamic NMR : Variable-temperature studies detect conformational exchange broadening signals .

Q. What strategies mitigate batch-to-batch variability in biological activity data?

Q. How can structure-activity relationships (SAR) guide functionalization of the indazole core?

- Nitrile substitution : Replace with amide or tetrazole to modulate polarity and H-bonding.

- Isopropyl group : Steric bulk influences target selectivity; substitute with cyclopropyl for rigidity.

- Tetrahydro ring saturation : Partial dehydrogenation (e.g., 4,5-dihydro) alters planarity and π-π stacking.

Biological data from analogs (e.g., ethyl 7-methoxy derivatives) suggest methoxy groups enhance metabolic stability .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC50_{50}50 values?

- Solvent effects : Include explicit solvent molecules in docking simulations.

- Protein flexibility : Use ensemble docking to account for receptor conformational changes.

- Off-target profiling : Validate specificity via kinome-wide screening (e.g., KinomeScan).

Cross-referencing with crystallographic data (e.g., PDB entries) improves model accuracy .

10. Resolving inconsistencies in synthetic yields reported across literature:

- Reagent sourcing : Hydrazine hydrate purity (≥99% vs. technical grade) impacts cyclization efficiency.

- Atmosphere control : Moisture-sensitive intermediates require inert conditions (N/Ar).

- Workup protocols : Acidic quenching (pH 4–5) minimizes nitrile hydrolysis during isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.